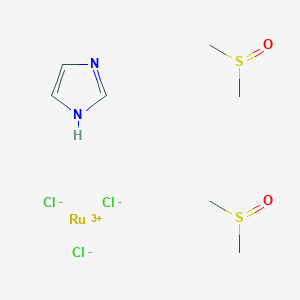

Mer-rucl3(dmso)2Im

Description

Properties

CAS No. |

141624-71-7 |

|---|---|

Molecular Formula |

C7H16Cl3N2O2RuS2 |

Molecular Weight |

431.8 g/mol |

IUPAC Name |

1H-imidazole;methylsulfinylmethane;ruthenium(3+);trichloride |

InChI |

InChI=1S/C3H4N2.2C2H6OS.3ClH.Ru/c1-2-5-3-4-1;2*1-4(2)3;;;;/h1-3H,(H,4,5);2*1-2H3;3*1H;/q;;;;;;+3/p-3 |

InChI Key |

UWISOYRVSMYUPP-UHFFFAOYSA-K |

SMILES |

CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3] |

Canonical SMILES |

CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3] |

Synonyms |

mer-RuCl3(DMSO)2Im trichlorobis(dimethylsulfoxide)imidazoleruthenium(III) |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation of Mer Rucl3 Dmso 2im

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the metal-ligand bonds within a coordination complex. The vibrational modes are sensitive to the geometry of the molecule and the nature of the chemical bonds.

The infrared spectrum of mer-RuCl3(dmso)2Im is characterized by distinct absorption bands corresponding to the vibrations of its constituent ligands (imidazole and dimethyl sulfoxide) and the bonds between these ligands and the ruthenium center. The coordination of a ligand to a metal ion typically alters the vibrational frequencies of the ligand's internal bonds and gives rise to new vibrations corresponding to the metal-ligand bonds themselves in the far-IR region.

The dimethyl sulfoxide (B87167) (DMSO) ligand can coordinate to a metal center through either the sulfur or the oxygen atom. In this compound, the DMSO ligands are known to be S-bonded. A key diagnostic feature is the S=O stretching vibration, ν(S=O). In free DMSO, this band appears around 1055 cm⁻¹. Upon S-coordination to ruthenium, this frequency shifts to a higher wavenumber, typically in the range of 1085-1100 cm⁻¹. academie-sciences.frrsc.org This increase is due to the strengthening of the S=O bond upon donation of electron density from the sulfur atom to the metal.

The far-infrared region of the spectrum provides direct evidence of the metal-ligand bonds. For structurally similar Ru(III)-DMSO complexes, the Ru-S stretching vibration, ν(Ru-S), is observed in the range of 420-430 cm⁻¹. academie-sciences.fr The vibrations corresponding to the ruthenium-chloride bonds, ν(Ru-Cl), typically appear in the 280-350 cm⁻¹ region. The number of observed ν(Ru-Cl) bands is dependent on the geometric arrangement of the chloride ligands. For a mer configuration of three chlorides (C2v symmetry), three distinct Ru-Cl stretching bands would be expected.

The coordination of the imidazole (B134444) ligand is confirmed by shifts in its characteristic ring vibrations and the appearance of a Ru-N stretching mode, ν(Ru-N), in the far-IR spectrum.

Vibrational spectroscopy is a powerful tool for distinguishing between geometric isomers, such as the meridional (mer) and facial (fac) isomers of RuCl3(dmso)2Im. These isomers possess different point group symmetries, which dictate the number of IR- and Raman-active vibrational modes.

The mer isomer, with the three chloride ligands occupying a meridional plane, typically has C2v symmetry. The hypothetical fac isomer, where the three chlorides occupy one face of the octahedron, would have C3v symmetry. According to group theory, these different symmetries lead to distinct numbers of expected bands for key vibrations like the ν(Ru-Cl) and ν(S=O) stretches. For instance, the mer isomer would be expected to show three ν(Ru-Cl) bands in its IR spectrum, while the fac isomer would show two.

Furthermore, the coordination mode of the DMSO ligands is a critical differentiating factor. In many ruthenium-sulfoxide complexes, isomeric forms can differ in whether the DMSO is S-bonded or O-bonded. researchgate.net An O-bonded DMSO ligand exhibits a ν(S=O) stretch at a lower frequency (around 930-1000 cm⁻¹) compared to a free or S-bonded ligand. researchgate.netresearchgate.net While both DMSO ligands in this compound are S-bonded, the presence of any O-bonded isomer impurity could be readily detected by the appearance of a band in this lower wavenumber region. researchgate.net The unique pattern of bands in the spectrum, particularly in the far-IR "fingerprint" region (below 600 cm⁻¹), serves as a definitive signature for the mer geometry. researchgate.net

Assignment of Characteristic Metal-Ligand Vibrations for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation. However, its application to this compound is complicated by the electronic nature of the central metal ion. Ruthenium(III) has a d⁵ electronic configuration, making it a paramagnetic species. This paramagnetism profoundly influences the NMR spectra, leading to significant peak broadening and large chemical shift dispersions. acs.orgcdnsciencepub.com

The ¹H NMR spectrum of a paramagnetic complex like this compound differs dramatically from that of a diamagnetic compound. The unpaired electron on the Ru(III) center creates a local magnetic field that interacts with the nuclear spins of the protons, causing rapid nuclear relaxation and a large paramagnetic shift. cdnsciencepub.com Consequently, the proton signals are often severely broadened, and their chemical shifts are spread over a much wider range than the typical 0-10 ppm scale.

For related paramagnetic Ru(III)-imidazole complexes, the signals for the imidazole ring protons are observed at highly unusual, widely dispersed chemical shifts, for example, at -26.0, -11.0, and -5.0 ppm. academie-sciences.fr Similarly, the methyl protons of the S-bonded DMSO ligands in a paramagnetic Ru(III) environment can exhibit a very broad signal at a highly shifted position, such as -14.2 ppm. mdpi.com The detection of the DMSO ligand protons can be challenging, and in some cases, the signal may be broadened to the point of being indistinguishable from the baseline. academie-sciences.fr Despite these challenges, the observation of these characteristically broad and shifted signals confirms the presence of the ligands within the paramagnetic coordination sphere.

The paramagnetic effect of the Ru(III) center is even more pronounced for ¹³C nuclei than for protons. The combination of the lower gyromagnetic ratio of ¹³C and the strong paramagnetic influence leads to extreme line broadening. As a result, it is often impossible to observe any distinct signals in the ¹³C NMR spectrum of paramagnetic Ru(III) complexes like this compound. mdpi.com The signals are typically broadened into the baseline, precluding the direct definition of the carbon framework of the imidazole and DMSO ligands by this method. While theoretical approaches such as density functional theory (DFT) can be used to investigate paramagnetic contributions to ¹³C NMR shifts, experimental observation remains a significant challenge. acs.org

Given the challenges that paramagnetism poses for standard ¹H and ¹³C NMR, advanced and alternative NMR strategies are required for detailed structural assignment. The direct application of multinuclear NMR (e.g., ¹⁴N, ³³S, ⁹⁹Ru) to this compound is generally impractical due to a combination of low natural abundance, unfavorable nuclear properties (quadrupolar moments), and the overwhelming paramagnetic broadening effects.

A common strategy is to study structurally analogous but diamagnetic complexes. For instance, investigating the corresponding Ru(II) (d⁶, diamagnetic) or Rh(III) (d⁶, diamagnetic) complexes can provide sharp, well-resolved NMR spectra, allowing for unambiguous signal assignment through techniques like COSY, HSQC, and HMBC. This information can then be used to infer the structure of the paramagnetic Ru(III) analogue.

Another advanced approach involves the use of theoretical methods. Relativistic two-component DFT calculations can be employed to understand and predict the paramagnetic contributions to NMR chemical shifts. acs.org By correlating theoretical predictions with the broad, shifted experimental signals, a more detailed understanding of the electronic and geometric structure can be achieved.

Through-Space Paramagnetic NMR Effects in Ruthenium(III) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds, such as those containing Ruthenium(III), presents unique challenges and opportunities. The presence of an unpaired electron in Ru(III) complexes leads to significant alterations in the NMR spectra of surrounding nuclei. acs.orgacs.org These changes, known as hyperfine shifts, are the sum of through-bond (contact) and through-space (pseudocontact) effects. nih.govnih.gov

The through-bond, or Fermi-contact (FC) shift, arises from the delocalization of unpaired electron spin density from the metal center to the ligand atoms via chemical bonds. nih.gov This effect is a powerful probe of the covalent character of the metal-ligand bond. nih.gov In contrast, the through-space, or pseudocontact shift (PCS), is a dipolar interaction that depends on the distance and orientation of the nucleus relative to the paramagnetic center, without requiring direct bond connectivity. nih.govnih.govrsc.org This long-range effect is particularly valuable for elucidating the three-dimensional structure of molecules in solution. acs.org

In the context of Ru(III) systems, both contact and pseudocontact shifts are significant and can be disentangled through experimental and theoretical approaches. nih.gov Relativistic Density Functional Theory (DFT) calculations have proven instrumental in interpreting the paramagnetic NMR spectra of Ru(III) complexes, allowing for the detailed analysis of both through-bond and through-space contributions to the observed hyperfine shifts. acs.orgacs.orgnih.gov These computational methods help in assigning the often broad and significantly shifted 1H and 13C NMR resonances characteristic of paramagnetic compounds. acs.orgnih.gov

The study of host-guest complexes involving paramagnetic Ru(III) metallodrugs and macrocyclic carriers like cyclodextrins and cucurbiturils has highlighted the utility of through-space NMR effects. acs.orgfigshare.communi.cz The hyperfine shifts observed for the host macrocycle nuclei are directly related to their proximity and orientation with respect to the encapsulated paramagnetic guest, providing detailed structural information about the supramolecular assembly. nih.govacs.org This approach offers a powerful tool for understanding the non-covalent interactions that govern the transport and delivery of such metallodrugs. acs.org

Electronic Absorption and Luminescence Spectroscopy

Analysis of Ligand Field Transitions and Charge Transfer Bands

The electronic absorption spectra of Ru(III) complexes, including analogues of this compound, are characterized by a series of absorption bands in the UV-visible region. These bands arise from different types of electronic transitions, primarily categorized as ligand field (d-d) transitions and charge transfer (CT) transitions. mdpi.comresearchgate.net

Ligand-to-metal charge transfer (LMCT) bands are a prominent feature in the electronic spectra of these complexes. mdpi.comresearchgate.net For instance, in a paramagnetic Ru(III) complex with 2-aminophenyl benzimidazole (B57391) and DMSO ligands, absorption bands observed at 419 nm, 498 nm, and 699 nm were attributed to a combination of LMCT and d-d transitions, consistent with a low-spin octahedral geometry. mdpi.com Similarly, for pyrazine-containing Ru(III) complexes, new absorption bands in the range of 382–398 nm and 438–468 nm are assigned to LMCT from the pyrazine (B50134) ligand to the Ru(III) center and d-d transitions, respectively. researchgate.net In contrast, metal-to-ligand charge transfer (MLCT) transitions are more characteristic of Ru(II) complexes. For example, a diamagnetic Ru(II) analogue exhibited absorption bands at 444 nm and 612 nm, which were assigned to Ru(II)-to-ligand (MLCT) and d-d transitions, respectively. mdpi.com

The spectra can also display intra-ligand (π-π* and n-π*) transitions, which are typically observed at higher energies (shorter wavelengths) and are similar to those of the free ligands. mdpi.comresearchgate.net The specific energies and intensities of these various transitions are sensitive to the nature of the ligands, the coordination geometry, and the solvent environment. cdnsciencepub.com For example, the complex tran-[(dmso)2H]+[RuCl4(dmso)2]− in acetonitrile (B52724) shows electronic absorption maxima at 485 and 408 nm. cdnsciencepub.com

Correlation with Electronic Structure and Oxidation State

The electronic absorption and luminescence spectra of ruthenium complexes are intrinsically linked to the electronic structure of the metal center and its oxidation state. scirp.orgaip.org Ruthenium can commonly exist in +2 and +3 oxidation states, both typically adopting a six-coordinated octahedral geometry. researchgate.net The d-electron configuration, which is d6 for Ru(II) and d5 for Ru(III), dictates the nature of the observed electronic transitions. mdpi.comscirp.org

Ru(III) complexes, being paramagnetic with a low-spin d5 configuration (S = 1/2), typically exhibit ligand-to-metal charge transfer (LMCT) and d-d transitions in their electronic spectra. mdpi.comresearchgate.net The energies of these transitions provide insight into the electronic structure and the nature of the metal-ligand bonding. scirp.org Theoretical calculations, such as DFT, have shown that while the charge on the ruthenium atom may not differ dramatically between the two oxidation states, the frontier molecular orbitals (HOMO and LUMO) are significantly influenced by the surrounding ligands, which in turn affects the electronic transitions. scirp.org

In contrast, Ru(II) complexes are diamagnetic (d6, S = 0) and are characterized by metal-to-ligand charge transfer (MLCT) bands. mdpi.com These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital.

Luminescence in ruthenium complexes is also highly dependent on the oxidation state and electronic configuration. While many Ru(II) polypyridyl complexes are known for their strong luminescence, which is often quenched upon oxidation to Ru(III), luminescence from Ru(III) complexes is less common and generally weaker. acs.orgaip.orgrsc.org The emission from Ru(II) complexes is typically phosphorescence from a triplet MLCT excited state. rsc.org Any observed luminescence from Ru(III) systems would originate from different electronic states and is often less efficient due to the presence of the unpaired electron which can provide alternative non-radiative decay pathways. acs.org The study of electronic spectra is therefore a critical tool for distinguishing between Ru(II) and Ru(III) species and for understanding how the electronic structure is modulated by the ligand environment. rsc.orgacs.org

Single Crystal X-ray Diffraction Analysis

Precise Determination of Molecular Geometry and Coordination Sphere of this compound Analogues

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry and coordination environment of crystalline compounds. For analogues of this compound, this technique provides unambiguous information about the arrangement of ligands around the central ruthenium atom.

Numerous studies on related Ru(III) complexes have revealed a consistently octahedral coordination geometry. researchgate.netmdpi.comnih.govmdpi.com In these structures, the Ru(III) ion is typically coordinated by a combination of chloride, dimethyl sulfoxide (DMSO), and nitrogen-donor ligands such as imidazole or its derivatives. For example, in the complexes trans-[RuCl4(Hgua)(dmso)]·2H2O and trans-[RuCl4(Hgua)(gua)]·3H2O, the Ru(III) ion is bonded to four chloride ions, a nitrogen atom from guanine (B1146940), and a sulfur atom from a DMSO molecule, resulting in an axially compressed octahedral geometry. mdpi.com Similarly, the novel histamine (B1213489) complexes [RuCl4(dmso-S)(histamineH)]·H2O and [RuCl4(dmso-S)(histamineH)] exhibit a distorted octahedral geometry with four chloride anions in the equatorial plane and the S-bonded DMSO and a histamine nitrogen atom in the axial positions. nih.gov

The meridional (mer) or facial (fac) arrangement of ligands can be clearly distinguished. For instance, the complex mer-RuCl3(dms)3 (where dms is dimethylsulfide) has been crystallographically characterized, confirming its meridional geometry. researchgate.netcdnsciencepub.com In the case of this compound, the expected geometry would feature the three chloride ligands arranged on one meridian of the octahedron, and the two DMSO ligands and the imidazole ligand on the opposite meridian. The DMSO ligands in such Ru(III) complexes are typically S-bonded to the ruthenium center. nih.govresearchgate.netcdnsciencepub.comcdnsciencepub.com

| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |

|---|---|---|---|---|

| trans-[RuCl4(Hgua)(dmso)]·2H2O | Monoclinic | P21/n | Axially compressed octahedron | mdpi.com |

| [RuCl4(dmso-S)(histamineH)]·H2O | Not specified | Not specified | Distorted octahedron, trans axial ligands | nih.gov |

| cis-[RuCl2(H2biim)2]Cl·4H2O | Monoclinic | C2 | Distorted octahedron | mdpi.com |

| tran-[(dmso)2H]+[RuCl4(dmso)2]− | Monoclinic | P2/n | Octahedral anion with trans S-bonded dmso | researchgate.netcdnsciencepub.com |

| mer-RuCl3(dms)3 | Orthorhombic | Pca21 | Meridional arrangement of ligands | researchgate.netcdnsciencepub.com |

Analysis of Bond Lengths, Bond Angles, and Intermolecular Interactions

Detailed analysis of crystallographic data for analogues of this compound provides valuable insights into the finer details of their molecular structure, including bond lengths, bond angles, and the nature of non-covalent intermolecular interactions.

| Compound | Ru-Cl (avg.) | Ru-N (avg.) | Ru-S | Reference |

|---|---|---|---|---|

| trans-[RuCl4(Hgua)(dmso)] | 2.353(1) | 2.107(4) | Not specified | mdpi.com |

| trans-[RuCl4(Hgua)(gua)] | 2.350(1) | 2.081(1) | Not applicable | mdpi.com |

| cis-[RuCl2(H2biim)2]Cl | 2.367(1) | 2.050(1) | Not applicable | mdpi.com |

| [pyH]trans-[RuCl4(DMSO)(py)] | 2.351(2) | 2.116(7) | 2.295(2) | scielo.br |

Intermolecular Interactions: The crystal packing of these Ru(III) complexes is often stabilized by a network of intermolecular interactions, most notably hydrogen bonds and π-interactions. mdpi.comnih.govmdpi.com Hydrogen bonds frequently occur between N-H groups on the imidazole or other ligands and the chloride ligands or the oxygen atom of the DMSO ligand of an adjacent molecule (N-H···Cl). mdpi.comnih.gov For example, in histamine-containing Ru(III) complexes, the protonated amino group forms hydrogen bonds with the chloride and DMSO oxygen atoms. nih.gov

Other Characterization Techniques

To unequivocally determine the molecular identity, stoichiometry, and electronic nature of this compound, a combination of mass spectrometry, elemental analysis, and magnetic susceptibility measurements is employed. These methods provide complementary information to techniques like NMR and IR spectroscopy.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Identification

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and offering insights into its structure through fragmentation analysis. For ruthenium complexes like this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are often utilized.

While specific fragmentation data for this compound is detailed in specialized literature, the general approach involves dissolving the compound and introducing it into the mass spectrometer. The resulting spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak, which is a hallmark of ruthenium-containing compounds due to the metal's multiple stable isotopes. The fragmentation pattern would likely involve the sequential loss of the dimethyl sulfoxide (dmso) and imidazole (Im) ligands, as well as chloride ions, providing definitive evidence for the composition of the coordination sphere. For related Ru(III)-dmso complexes, ESI-MS has been successfully used to identify species in solution. nih.gov

Table 1: Representative Mass Spectrometry Data for Ruthenium(III) Complexes (Note: This table is illustrative of expected results, as specific data for the title compound is found in primary literature.)

| Ion Fragment | Expected m/z (for most abundant isotopes) |

|---|---|

| [RuCl2(dmso)2Im]+ | Varies based on isotope |

| [RuCl2(dmso)Im]+ | Varies based on isotope |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within a pure sample. This technique is fundamental for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed formula, C7H15Cl3N2O2RuS2. A close correlation between the found and calculated values confirms the stoichiometry and purity of the complex. nih.govcdnsciencepub.com

The synthesis of this compound and its related compounds has been reported by Alessio, Mestroni, and colleagues, and their work establishes the basis for its characterization. units.itmdpi.comscirp.org The elemental analysis data from these foundational studies are critical for validating the compound's composition.

Table 2: Theoretical Elemental Composition of this compound (C7H15Cl3N2O2RuS2)

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 19.58% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 3.52% |

| Chlorine | Cl | 35.453 | 3 | 106.359 | 24.77% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 6.52% |

| Oxygen | O | 15.999 | 2 | 31.998 | 7.45% |

| Ruthenium | Ru | 101.07 | 1 | 101.070 | 23.54% |

| Sulfur | S | 32.065 | 2 | 64.130 | 14.94% |

| Total | | | | 430.768 | 100.00% |

Experimental values from laboratory analysis would be expected to be within ±0.4% of these theoretical percentages to confirm the compound's identity.

Magnetic Susceptibility Measurements for Electronic Configuration

Magnetic susceptibility measurements provide insight into the electronic structure of a transition metal complex by quantifying its interaction with a magnetic field. Ruthenium(III) has a d5 electronic configuration. In an octahedral ligand field, as is the case for this compound, these five d-electrons can be arranged in either a low-spin or high-spin state.

For a low-spin d5 complex, there is one unpaired electron, leading to a theoretical spin-only magnetic moment (μeff) of approximately 1.73 Bohr magnetons (μB). High-spin d5 complexes, which are less common for 4d metals like ruthenium, would have five unpaired electrons. Experimental determination of the effective magnetic moment for this compound confirms the presence of a low-spin Ru(III) center. Paramagnetic Ru(III) complexes typically exhibit magnetic moments in the range of 1.8-2.1 μB, consistent with a single unpaired electron in a t2g orbital. This paramagnetism also explains the characteristic broadening of signals observed in its NMR spectrum.

Electrochemical and Redox Behavior of Mer Rucl3 Dmso 2im

Cyclic Voltammetry and Related Electrochemical Techniques

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of ruthenium complexes. mdpi.comrsc.org For ruthenium-chloro-azole complexes, CV studies in various solvents like DMF, DMSO, and aqueous media are used to characterize their electrochemical properties. researchgate.net These studies typically reveal a single-electron Ru(III)/Ru(II) reduction process. researchgate.net The reversibility of this process and the value of the reduction potential are crucial indicators of the complex's stability and reactivity upon reduction. mdpi.com

Characterization of Reduction Potentials and Redox Accessibility of the Ruthenium Center

The electrochemical behavior of mer-trichlorobis(dimethyl sulfoxide)imidazoleruthenium(III), or mer-RuCl₃(dmso)₂Im, and its analogues is characterized by the accessibility of the Ru(III)/Ru(II) redox couple. units.itunits.it The reduction from Ru(III) to Ru(II) is a key feature, believed to be a critical step in the activation of these compounds as prodrugs. researchgate.netacs.org In biological environments, this reduction can be facilitated by endogenous reducing agents like ascorbic acid or glutathione. acs.org

| Complex | Redox Couple | Potential (V vs. reference) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| [trans-RuCl₄(imidazole)(DMSO)]⁻ | Ru(III)/Ru(II) | Data not specified | DMF, DMSO, aqueous media | researchgate.net |

| mer-[RuIIICl₃(azole)₃] series | Ru(III)/Ru(II) | Varies with azole ligand | DMF, DMSO, aqueous media | researchgate.net |

| trans-[RuIIICl₂(azole)₄]Cl series | Ru(III)/Ru(II) | Varies with azole ligand | DMF, DMSO, aqueous media | researchgate.net |

| Ru(II) ammine complexes | Ru(III)/Ru(II) | -0.192 V / -0.120 V | Not specified | cdnsciencepub.com |

Probing Reversible and Irreversible Electron Transfer Processes

In the case of mer-RuCl₃(dmso)₂Im analogues, the reduction to Ru(II) often leads to an increased lability of the ligands. researchgate.net The rate of the reductively induced replacement of chloro ligands by solvent molecules has been shown to depend on the Ru(III)/Ru(II) redox potential. researchgate.net This behavior is a hallmark of an 'Electrochemical-Chemical' (EC) mechanism, where an electron transfer step is followed by a chemical reaction. The study of such processes is critical for understanding how these complexes might interact with biological targets after activation by reduction. rsc.org

Ligand-Induced Modulation of Redox Potentials

The electronic environment of the ruthenium center, and therefore its redox potential, is significantly modulated by the coordinated ligands. mdpi.com The nature of the ligands, from their coordination mode to their intrinsic electron-donating or -accepting properties, plays a decisive role. researchgate.netrsc.org

Influence of Dimethyl Sulfoxide (B87167) Coordination Mode (S- vs. O-bonded) on Ruthenium Redox Chemistry

Dimethyl sulfoxide (DMSO) is an ambidentate ligand, capable of coordinating to a metal center through either the sulfur (S-bonded) or oxygen (O-bonded) atom. The coordination mode has a profound impact on the electronic properties of the complex. For "soft" metal centers like ruthenium(II) and ruthenium(III), S-bonding is generally preferred. caltech.edu

In the context of redox chemistry, it was once thought that dπ-S back-bonding was a stabilizing factor primarily in the lower Ru(II) oxidation state and that oxidation to Ru(III) could trigger an S-to-O linkage isomerization. caltech.edu However, extensive research on Ru(III)(chloro)(dmso) complexes, including structural characterization of compounds like mer-RuCl₃(dmso)₃, has shown that S-bonding is common even in the Ru(III) state. caltech.educdnsciencepub.comresearchgate.net In some cases, both S- and O-bonded DMSO ligands can coexist in the same molecule. researchgate.net The S-bonded isomer is generally harder to reduce than a hypothetical O-bonded counterpart because the sulfur atom is a better π-acceptor, which stabilizes the Ru(II) state more effectively upon reduction. The stability of S-bonding has been observed even up to the Ru(IV) state in related complexes, suggesting strong σ-donation from the DMSO ligand to the ruthenium center in higher oxidation states. caltech.edu

Impact of Imidazole (B134444) Ligand on Electron Transfer Properties

The imidazole (Im) ligand significantly influences the redox properties of the complex. Imidazole is a good σ-donor, increasing the electron density at the ruthenium center. This increased electron density makes the complex easier to oxidize (or harder to reduce). researchgate.net The introduction of an imidazole moiety can have a notable impact on the redox potential of the Ru(III)/Ru(II) couple. bohrium.comresearchgate.net

Studies have demonstrated a clear correlation between the basicity (pKa) of the azole ligand and the Ru(III)/Ru(II) redox potential. researchgate.net Ligands with stronger net electron donor character, like imidazole, tend to lower the E₁/₂ values for the Ru(III)/Ru(II) couple. researchgate.netresearchgate.net This destabilization of the Ru(II) state relative to the Ru(III) form enhances the rate of solvolysis upon reduction. researchgate.net The electron-donating nature of the imidazole ligand can also facilitate intramolecular electron transfer processes in more complex, multicomponent systems. academie-sciences.fr

| Ligand/Factor | Influence | Effect on Ru(III)/Ru(II) Potential | Underlying Principle | Reference |

|---|---|---|---|---|

| DMSO (S-bonded vs. O-bonded) | S-bonding is more common for Ru(III). | S-bonding stabilizes Ru(II) more than O-bonding, making reduction potential less negative (harder to reduce). | S-bonding involves stronger π-backbonding, stabilizing the lower oxidation state. | caltech.edu |

| Imidazole (and other azoles) | Acts as a strong σ-donor. | Makes the reduction potential more negative (easier to reduce). | Increases electron density on the Ru center, destabilizing the reduced Ru(II) state relative to Ru(III). | researchgate.netresearchgate.net |

| Chloride | Acts as a π-donor. | Loss of chloride upon reduction is a common pathway. | The Ru(II) state is more labile, facilitating ligand exchange. | researchgate.netresearchgate.net |

Electrochemical Activation Mechanisms of Mer-RuCl₃(dmso)₂Im Analogues

A central hypothesis for the anticancer activity of ruthenium(III) complexes like mer-RuCl₃(dmso)₂Im is the "activation-by-reduction" mechanism. researchgate.netacs.org According to this model, the relatively inert Ru(III) complex acts as a prodrug. Upon entering the hypoxic (low oxygen) and often slightly acidic environment of tumor tissues, the complex is reduced to its more reactive Ru(II) form. acs.org

This reduction triggers a rapid ligand exchange, primarily the loss of chloride and/or DMSO ligands, which are replaced by water or other solvent molecules (a process called aquation or solvolysis). researchgate.netnih.gov The resulting activated Ru(II) species is then capable of binding to biological macromolecules, such as DNA and proteins, thereby disrupting cell function and leading to cell death. nih.gov The rate of this activation is directly linked to the electrochemical properties of the complex; a lower reduction potential (i.e., a complex that is easier to reduce) is correlated with an enhanced rate of solvolysis and, in some studies, greater cytotoxic activity. researchgate.net This mechanism highlights the critical role of the electrochemical and redox behavior in the pharmacological profile of these potential therapeutic agents.

Computational Chemistry and Quantum Chemical Investigations of Mer Rucl3 Dmso 2im

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of transition metal complexes, including mer-RuCl3(dmso)2Im. DFT methods allow for accurate calculations of molecular structures, energies, and electronic distributions.

Geometric Optimization and Relative Energy Assessment of Isomers

Geometric optimization using DFT helps in determining the most stable three-dimensional arrangement of atoms in a molecule. For ruthenium complexes, various isomers can exist, and DFT calculations are instrumental in assessing their relative energies to identify the most stable forms. scirp.orgresearchgate.net For instance, studies on related Ru(III) complexes have shown that different isomers, such as fac and mer, can have distinct stabilities and reactivities. researchgate.net The choice of basis sets and functionals in DFT calculations is critical for obtaining accurate results that correlate well with experimental data, such as X-ray crystallography. dergipark.org.trrsc.orgnsf.gov For example, a comparative study on a ruthenium complex highlighted that even computationally cheaper basis sets can sometimes yield results in good agreement with experimental X-ray data. dergipark.org.tr

Delving into Electronic Structure: Frontier Molecular Orbitals and Spin Density Distribution

The electronic properties of this compound are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key determinant of the molecule's reactivity and electronic transitions. researchgate.net In many ruthenium complexes, the HOMO is typically metal-centered, which is consistent with the first oxidation process being a Ru(II)/Ru(III) redox couple. otago.ac.nz

Spin density distribution calculations are particularly important for paramagnetic Ru(III) complexes like this compound. These calculations reveal how the unpaired electron is distributed across the molecule. Studies on analogous Ru(III) complexes have shown that the electron spin resides predominantly on the central ruthenium atom and the ligated chloride ions. nih.gov However, significant spin density can also be delocalized onto the dimethyl sulfoxide (B87167) (DMSO) and imidazole (B134444) (Im) ligands. nih.govrsc.org This delocalization is consistent with the paramagnetic shifts and line broadening observed in ¹H-NMR spectra. nih.gov

Computational Vibrational Spectroscopy for Experimental Validation

Computational vibrational spectroscopy, performed using DFT, is a valuable technique for validating experimental findings. By calculating the theoretical vibrational frequencies (IR and Raman spectra) and comparing them with experimental spectra, researchers can confirm the structure of the synthesized compound. researchgate.netnih.gov The calculated frequencies are often scaled to account for systematic errors in the computational methods. nih.gov For instance, a scaling factor of 0.961 has been used for B3LYP/6-311++G(d,p) calculations to improve the agreement with experimental data. nih.gov Such comparisons are crucial for confirming the coordination of ligands, such as the S-bonded DMSO molecules in ruthenium complexes. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TDDFT) is employed to study the electronic absorption spectra of molecules by calculating the energies and intensities of electronic transitions. This method provides insights into the nature of the excited states and the charge transfer characteristics of the complex. For ruthenium complexes, TDDFT calculations can help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. nih.gov The interpretation of experimental UV-vis absorption and emission spectral data is often supported by theoretical calculations of the frontier molecular orbitals. acs.org

Relativistic Quantum Chemical Approaches for Heavy Metal Systems

For heavy elements like ruthenium, relativistic effects can significantly influence their chemical and physical properties. researchgate.net Therefore, relativistic quantum chemical approaches are often necessary for accurate predictions. These methods account for the effects of special relativity on the electronic structure of heavy atoms. Two common treatments are the use of effective core potentials (ECPs) and all-electron scalar relativistic effects (e.g., DKH2). researchgate.net Studies have shown that both approaches can provide geometric parameters close to experimental data and correctly predict the ordering of reaction energies for ruthenium complexes. researchgate.net Relativistic effects have been found to be substantial for osmium, a heavier congener of ruthenium, and slightly less so for ruthenium itself. acs.orguit.no These effects can influence properties such as ionization potentials and spin density profiles. acs.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving ruthenium complexes. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. For example, computational studies have been used to investigate the hydrolysis of ruthenium complexes, which is a crucial step in their activation as prodrugs. sissa.itresearchgate.netmdpi.com These studies can predict the activation free energies for ligand substitution reactions and help understand the factors that control the reactivity of these complexes. sissa.it

Data Tables

Table 1: Selected Calculated Bond Lengths (Å) and Angles (°) for a Representative Ru(III) Complex

| Parameter | Calculated Value |

| Ru-Cl | 2.35 - 2.40 |

| Ru-S (DMSO) | 2.25 - 2.30 |

| Ru-N (Imidazole) | 2.10 - 2.15 |

| Cl-Ru-Cl | 88 - 92, 175 - 180 |

| S-Ru-N | 175 - 180 |

Note: The values presented are typical ranges derived from DFT calculations on similar Ru(III) complexes and may vary depending on the specific isomer and computational method used.

Table 2: Calculated Frontier Molecular Orbital Energies (eV) for a Representative Ru(III) Complex

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and depend on the level of theory and the specific molecular geometry.

Investigation of Ligand Dissociation and Exchange Pathways

The biological activity of many ruthenium prodrugs is predicated on the dissociation of initial "placeholder" ligands and subsequent coordination to biological targets. Computational studies on analogous Ru(III) complexes, such as NAMI-A, have provided a detailed picture of the likely ligand exchange pathways for this compound.

DFT calculations suggest a clear hierarchy in ligand lability. The process is generally initiated by the dissociation of a chloride ligand. researchgate.net This is followed by the potential dissociation of a dimethyl sulfoxide (DMSO) ligand. As hydrolysis proceeds, the dissociation of DMSO can become thermodynamically competitive with the loss of further chloride ions. researchgate.net In contrast, the bond between ruthenium and the imidazole (Im) ligand is computationally shown to be significantly stronger, with a high activation barrier for its dissociation, making it the most inert ligand in the complex under typical physiological conditions. researchgate.net This selective lability, where chloride and DMSO ligands are exchanged while the imidazole ligand remains bound, is a critical aspect of the "activation by hydrolysis" mechanism. The rate of ligand exchange can also be influenced by the local environment, such as the concentration of chloride ions. sissa.it

Modeling of Aquation and Hydrolysis Processes

Aquation, the replacement of a ligand by a water molecule, is the crucial first step in the activation of ruthenium prodrugs in an aqueous biological environment. The process has been extensively modeled for the closely related NAMI-A complex, and these findings serve as an excellent theoretical model for this compound.

DFT calculations, often including explicit water molecules to accurately model the solvent environment, show that the substitution of chloride ligands follows a dissociative interchange (Id) mechanism. researchgate.net This pathway proceeds through a loose heptacoordinate transition state rather than a stable intermediate. researchgate.net Computational modeling of the sequential aquation steps for NAMI-A has determined the activation energies, revealing that the replacement of the first chloride ligand is kinetically more favorable than the replacement of the second one. researchgate.net This is consistent with experimental observations of a slower rate for the second aquation. researchgate.net

The calculated activation energies for the two sequential aquation steps of a NAMI-A type complex are detailed below.

| Aquation Step | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Free Energy (ΔG‡) (kJ/mol) |

|---|---|---|

| First Aquation (Cl- replaced by H2O) | 101.5 | 103.7 |

| Second Aquation (Cl- replaced by H2O) | 118.7 | 125.0 |

Data derived from DFT calculations on the NAMI-A complex, which serves as a model for this compound. researchgate.net

These computational models are supported by experimental evidence. For instance, the first hydrolysis product of a similar NAMI-A-type complex, specifically [mer-RuCl3(H2O)(dmso-S)(dmtp)], has been successfully isolated and characterized by X-ray diffraction, confirming the theoretical prediction that aquation begins with the exchange of a single chloride ligand. nih.gov

Computational Insights into Linkage Isomerization Dynamics (e.g., S- to O-bonded DMSO)

The DMSO ligand is ambidentate and can coordinate to a metal center through either the sulfur atom (S-bonded, sulfoxide) or the oxygen atom (O-bonded, sulfoxide). The bonding mode can significantly impact the electronic structure and reactivity of the complex. Quantum chemical investigations have provided profound insights into the dynamics of this S- to O-linkage isomerization.

For ruthenium complexes, the preferred bonding mode is strongly dependent on the oxidation state of the metal. rsc.org DFT studies on various polypyridine ruthenium sulfoxide complexes have consistently shown that for Ru(II), the softer metal center, bonding through the soft sulfur atom (Ru-S) is electronically favored. rsc.org However, upon oxidation to the harder Ru(III) center, as found in this compound, the Ru-O bond becomes thermodynamically more stable. rsc.org

Computational modeling of the potential energy surface (PES) for the isomerization process reveals that the S- to O-isomerization is more thermodynamically favorable in the oxidized Ru(III) state. rsc.org Conversely, reduction of an O-bonded Ru(III) or Ru(II) complex facilitates the reverse O- to S-isomerization by making the Ru-O bond breaking and Ru-S bond formation kinetically easier. rsc.org These redox-stimulated isomerizations are critical for understanding the electrochemical properties of these complexes. DFT calculations of reduction potentials for mer-RuCl3(DMSO)2(Im) containing an O-bonded DMSO show excellent agreement with experimental values, validating the accuracy of the computational models. sissa.it

The table below presents calculated and experimental reduction potentials for species related to the hydrolysis and isomerization of this compound.

| Complex Species | Description | Calculated Em (V vs. NHE) | Experimental Em (V vs. NHE) |

|---|---|---|---|

| PICl | Mon-aquated species with O-bonded DMSO isomer | 0.34 | 0.337 |

| PIDMSO(Im) | Di-aquated species | -0.13 | -0.13 |

The experimental reduction potential refers to mer-RuCl3(DMSO)2(Im). PICl represents a hydrolyzed form containing a Ru-O(DMSO) bond, analogous to a Ru-O(water) bond. Data from sissa.it.

Coordination Chemistry and Mechanistic Reactivity of Mer Rucl3 Dmso 2im

Ligand Substitution Kinetics and Thermodynamics

The substitution of ligands in ruthenium-DMSO-imidazole complexes is a dynamic process governed by the lability of the coordinated ligands and the stereochemical nature of the complex.

Influence of Ligand Lability on Reaction Rates of Ruthenium-DMSO-Imidazole Complexes

The rate of ligand substitution in ruthenium-DMSO-imidazole complexes is significantly influenced by the lability of the DMSO ligands. DMSO can coordinate to the ruthenium center through either the sulfur or the oxygen atom, with the O-bonded DMSO being more labile. researchgate.net In complexes like mer-RuCl3(dmso)2Im, the substitution of a DMSO ligand is a key step in their reactions with other molecules. For instance, the reaction of nitrosyl-dimethylsulfoxide-ruthenium(II) complexes to form mer-[RuCl3(DMSO)2(NO)] demonstrates a slow kinetic process, highlighting the low lability of the DMSO ligand in this specific Ru(II)-NO+ species. nih.gov

The nature of other ligands in the coordination sphere also plays a crucial role. For example, the presence of imidazole (B134444) can affect the substitution kinetics. Studies on related ruthenium-imidazole complexes have shown that hydrolysis reactions can occur in a stepwise manner, with the rate constants following first-order kinetics. emich.edu The rate of these reactions can also be influenced by the pH of the medium. emich.edu Furthermore, the electronic properties of the ligands, whether they are electron-donating or electron-withdrawing, can modulate the reaction rates. solubilityofthings.com

In some ruthenium(II) complexes, an axial DMSO group has been shown to substantially increase the turnover frequency in catalytic reactions, indicating that the strategic placement of a labile DMSO ligand can enhance reactivity. acs.org The substitution of DMSO ligands can be selective, with the O-bonded DMSO being preferentially replaced. researchgate.net This selectivity is a key factor in designing ruthenium complexes with specific reactivity patterns.

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of the starting complex and the nature of the incoming ligand dictate the stereochemical outcome of substitution reactions. In this compound, the meridional arrangement of the three chloride ligands creates a specific steric and electronic environment. Substitution reactions can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

For instance, the reaction of cis-[RuCl2(dmso)4] with neutral ligands often leads to the stepwise replacement of DMSO ligands, yielding neutral products. researchgate.net The stereochemistry of the resulting complexes is influenced by the reaction conditions and the nature of the incoming ligand. In some cases, the substitution of DMSO ligands in mer-RuCl3(dmso)3 leads to the formation of new complexes where the geometric arrangement of the ligands is consistent with a proposed mechanism involving the selective replacement of the more labile O-bonded DMSO. researchgate.net

The table below summarizes the kinetic data for the S-to-O linkage isomerization of a coordinated DMSO ligand in a related Ru(III) complex, which is a key step that can precede or be part of a substitution reaction.

| Complex Isomer | E1/2 (V vs SHE) | ks→o (s⁻¹) | kO→S (s⁻¹) | Ks→o |

| ccc-[RuCl2(S-dmso)2(tbpy)2] | 1.27 | 1.9 | 1.2 | 1.59 |

| cct-[RuCl2(S-dmso)2(tbpy)2] | 1.12 | - | - | - |

| Data from a study on dichlorobis(dimethylsulfoxide)bis(t-butylpyridine)ruthenium(II) isomers. cdnsciencepub.com |

Isomerization Pathways and Interconversion

Ruthenium complexes often exhibit various forms of isomerism, and the interconversion between these isomers is a fundamental aspect of their reactivity.

Meridional-Facial Isomerization Barriers and Mechanisms

The interconversion between meridional (mer) and facial (fac) isomers is a well-documented phenomenon in octahedral complexes. For tris(β-diketonato)ruthenium(III) complexes, this isomerization has been observed to occur in solvents like N,N-dimethylformamide (DMF) at elevated temperatures. oup.com The reaction follows reversible first-order kinetics, and the mechanism is proposed to be solvent-assisted, involving bond rupture. oup.com The activation enthalpies for this process are influenced by the electronic properties of the substituents on the ligands. oup.com

In the context of this compound, while specific studies on its mer-fac isomerization are not detailed in the provided results, the principles from related systems are applicable. The stability of mer versus fac isomers can be influenced by both electronic and steric factors. For instance, in some iridium(III) complexes, the mer isomers are kinetically favored products but can be thermally or photochemically converted to the more thermodynamically stable fac forms. acs.org The lower thermodynamic stability of the meridional isomers is often attributed to the strong trans influence of certain ligands being positioned opposite each other. acs.org

S- to O-Bonded DMSO Linkage Isomerism Dynamics

Linkage isomerism, where a ligand can coordinate to a metal center through different atoms, is a key feature of DMSO complexes. wikipedia.org DMSO can bind through either the sulfur (S-bonded) or the oxygen (O-bonded) atom. The S-bonded isomer is generally more stable. researchgate.net However, the relative stability can be influenced by the other ligands present in the complex. researchgate.net

The isomerization from the S-bonded to the O-bonded form can be induced by various stimuli, including light (photoisomerization) or changes in the metal's oxidation state (electroisomerization). researchgate.netnih.gov For example, upon oxidation of Ru(II) to Ru(III), the S-to-O linkage isomerization of a coordinated DMSO ligand can occur. cdnsciencepub.com This process is often reversible. researchgate.net

The dynamics of this isomerization have been studied using techniques like cyclic voltammetry and computational methods. cdnsciencepub.comnih.gov In some bis(dimethylsulfoxide) complexes, it has been observed that only one of the two DMSO ligands undergoes isomerization. nih.gov The reversion from the O-bonded to the S-bonded isomer can follow an intermolecular pathway assisted by free DMSO in the solution. nih.gov

The table below presents calculated binding energies for S- and O-bonded DMSO in a generic [MClmL5-m(DMSO)]n complex, illustrating the influence of the ligand L on isomer stability.

| Ligand Type (L) | Favored Isomer |

| σ donor | S-bonded |

| π accepting | O-bonded |

| Data based on density functional theory calculations. researchgate.net |

Solution State Stability and Reactivity in Various Media

The stability and reactivity of this compound in solution are critical for its potential applications. The complex's behavior can vary significantly depending on the solvent and the presence of other species.

In aqueous solution, ruthenium-DMSO complexes can undergo hydrolysis, where water molecules replace the coordinated ligands. emich.edu The rate and extent of this process are dependent on factors such as pH and the nature of the other ligands. emich.edu For a structurally similar Ru(III) complex, mer-[RuCl3(DMSO)(H2Biim)], changes in the UV-Vis absorption spectrum were observed after one hour of incubation in a DMSO-PBS mixture, indicating ligand exchange. mdpi.com This exchange could be somewhat inhibited by the addition of excess chloride or DMSO, suggesting that both chloride hydrolysis and DMSO exchange occur. mdpi.com

The stability of ruthenium complexes in solution is also influenced by the nature of the N-heterocyclic ligands. These ligands can stabilize Ru(II) complexes against aqueous ligand exchange. mdpi.com However, studies on related Ru(III) complexes have shown that the N-heterocyclic ligand can be liberated from the coordination sphere under both acidic and physiological pH conditions. nih.gov

The reactivity of this compound is also demonstrated by its ability to react with various donor ligands, leading to the partial or complete substitution of the DMSO molecules. researchgate.net The outcome of these reactions depends on the reaction conditions and the nature of the incoming ligand. researchgate.net

Hydrolytic Stability and Speciation in Aqueous Environments

The behavior of this compound in aqueous media is characterized by low solubility and a propensity for hydrolysis, a key activation step for many ruthenium prodrugs. mdpi.comresearchgate.net As a neutral species, it is significantly less soluble in water compared to its anionic relative, Na[trans-RuCl4(DMSO)Im]. researchgate.netresearchgate.net This poor solubility inherently limits the rate and extent of its aquation and subsequent speciation.

While detailed hydrolytic studies specifically on this compound are not extensively documented, the behavior of closely related Ru(III) complexes provides a strong model for its expected reactivity. The analogous complex NAMI-A, for instance, undergoes rapid, pH-dependent hydrolysis. nih.govresearchgate.net At a physiological pH of 7.4, NAMI-A is unstable, quickly hydrolyzing its chloride and dimethyl sulfoxide (B87167) (dmso) ligands to form oligo/polymeric oxo-bridged species. nih.gov Conversely, in neutral or mildly acidic conditions (pH 5.5-6.0), it is considerably more stable, showing only slow substitution of the dmso ligand. nih.gov

The primary hydrolytic reaction for such complexes is aquation, the substitution of a coordinated chloride ion by a water molecule. mdpi.comresearchgate.net For the related complex KP1019, this process is observed to occur slowly, with a rate of about 2% per hour at 25°C, yielding a neutral monoaqua species, mer,trans-RuCl3(Ind)2(OH2). nih.gov It is anticipated that this compound undergoes a similar, albeit slow, aquation process, which is considered a crucial step for the activation of Ru(III) prodrugs toward interaction with biological targets. researchgate.net The resulting aqua-species are generally more reactive than the parent chloro-complexes.

Table 1: Comparative Stability of Ru(III) Complexes in Aqueous Solution

| Compound | Structural Formula | Characteristics in Aqueous Solution | Reference |

|---|---|---|---|

| NAMI-A | (ImH)[trans-RuCl4(dmso-S)(Im)] | Highly pH-dependent stability. Rapid hydrolysis at pH 7.4. More stable at acidic pH, with slow dmso hydrolysis. | nih.gov |

| KP1019 | (IndH)[trans-RuCl4(Ind)2] | More stable than NAMI-A. Slow hydrolysis of one chloride ligand (~2%/hour at 25°C). | nih.gov |

| This compound | this compound | Poorly soluble neutral complex. Expected to undergo slow aquation. | researchgate.netresearchgate.net |

Reactivity in Non-Aqueous Solvents (e.g., Methanol (B129727), Nitromethane)

The reactivity of this compound in non-aqueous solvents is dictated by the coordinating ability of the solvent.

Methanol: In alcoholic solvents such as methanol, ligand substitution reactions can occur. Research on related Ru(III)-dmso precursors has shown that methanol can directly participate in the coordination sphere. For example, the reaction of a trans-Ru(III) chloro-dmso precursor with the antiviral drug acyclovir (B1169) in methanol yields the product mer-[RuCl3(acv)(DMSO-S)(CH3OH)], where a methanol molecule is coordinated to the ruthenium center. researchgate.net This demonstrates the potential for this compound to undergo ligand exchange with methanol, likely displacing one of the existing ligands. Anhydrous ethanol (B145695) has also been used as a solvent for the synthesis of related Ru(III)-dmso-benzimidazole complexes. mdpi.com

Nitromethane (B149229): Nitromethane is often employed as a non-coordinating solvent for electrochemical studies of ruthenium complexes. For instance, the molar conductivity of Ru(II) polypyridyl-hydrazone complexes has been measured in nitromethane to confirm their 1:1 electrolyte nature. nih.gov This suggests that nitromethane is largely inert and would not be expected to react with this compound, making it a suitable solvent for studying the compound's intrinsic physical properties without solvent-induced degradation or ligand exchange.

Dimethyl Sulfoxide (DMSO): When dissolved in its own ligand, DMSO, the stability of ruthenium complexes can vary. While some Ru(II) complexes are known to be unstable in DMSO solution, leading to the displacement of other ligands by solvent molecules, mdpi.com paramagnetic Ru(III) complexes can be stable. The related complex [Ru(III)Cl3(DMSO)(Hapbim)] shows a characteristic nuclear magnetic resonance (NMR) signal for the S-bonded DMSO ligand, indicating its stability in a DMSO-d6 solution. mdpi.com

Table 2: Molar Conductivity of Related Ru(II) Complexes in Nitromethane

| Complex | Formula | Molar Conductivity (ΛM) in Nitromethane (S cm² mol⁻¹) | Reference |

|---|---|---|---|

| Complex 1 | [RuCl(DMSO)(phen)(L¹)]PF₆ | 75.4 | nih.gov |

| Complex 2 | [RuCl(DMSO)(phen)(L²)]PF₆ | 77.9 | nih.gov |

Note: These values are typical for 1:1 electrolytes, confirming nitromethane's role as a non-coordinating solvent.

Reactions with Physiologically Relevant Small Molecules (e.g., Nitric Oxide)

A significant aspect of the chemistry of therapeutic ruthenium complexes is their interaction with small biological molecules like nitric oxide (NO). Several Ru(III) complexes have been identified as effective nitric oxide scavengers. nih.govdntb.gov.ua

Specific studies have been conducted on the reactivity of Ru(III)-chloro-dmso precursors with nitric oxide. Research by Alessio and colleagues demonstrated that treating mer-RuCl3(dmso)3, a direct precursor to the title compound, with gaseous NO leads to a reaction. researchgate.net This reactivity is part of a broader investigation into how ruthenium complexes might interfere with NO metabolism in vivo, a potential mechanism for their biological effects. researchgate.net This scavenging activity could modulate physiological and pathological processes where NO plays a critical role.

Photochemical Behavior and Photo-induced Reactivity

While specific photochemical studies on this compound are not widely available, the behavior of related ruthenium and other transition metal-dmso complexes suggests a potential for photo-induced reactivity. The field of bioinorganic photochemistry has explored how light can be used to activate metal-based drugs, and ruthenium complexes are prominent candidates. bac-lac.gc.ca

For example, the rhodium analog, mer,trans-RhCl3(DMSO)2(DMSO), can be synthesized via a photochemical route, indicating that light energy can induce isomerization and changes in ligand bonding in such complexes. units.itunits.it More directly relevant, certain Ru(II)-dmso complexes containing phenanthroline-hydrazone ligands exhibit significant photocytotoxicity; their toxicity towards cancer cells is enhanced by a factor of three upon brief exposure to UV light. nih.gov This enhancement is attributed to photo-induced reactions, possibly the dissociation of a ligand, which generates a more reactive species that can interact with biological targets. It is plausible that this compound could undergo similar photo-induced ligand dissociation, representing a potential pathway for targeted activation.

Molecular Interactions of Mer Rucl3 Dmso 2im with Biological Macromolecules: Fundamental Mechanisms

Investigation of Protein Binding Mechanisms

The interaction of ruthenium complexes with proteins is a critical factor that influences their biodistribution, bioavailability, and ultimately, their mechanism of action. For NAMI-A type complexes, including mer-RuCl3(dmso)2Im, protein binding is considered a key initial step.

Non-Covalent Association Modes (e.g., Hydrophobic Interactions, Hydrogen Bonding)

The initial interaction between ruthenium complexes and proteins is often governed by non-covalent forces. For NAMI-A and its analogues, it is understood that N-heterocyclic ligands can participate in non-covalent interactions during the preliminary phase of the binding process. These interactions are crucial as they can influence the final covalent binding site on the protein. Studies on related ruthenium(III) compounds with adamantane-linked pyridine (B92270) or imidazole (B134444) ligands have highlighted the role of hydrophobic groups in their association with macrocyclic carriers and, by extension, with hydrophobic pockets on proteins like albumin. acs.org Although direct studies on this compound are limited, the presence of the imidazole and dimethyl sulfoxide (B87167) (DMSO) ligands suggests the potential for a combination of hydrophobic and hydrogen bonding interactions with protein surfaces.

Covalent Adduct Formation with Amino Acid Residues

Following initial non-covalent association, the formation of covalent bonds between the ruthenium center and amino acid side chains is a common mechanism. For NAMI-A and similar Ru(III) complexes, the ruthenium ion typically loses ligands such as the N-heterocyclic ligand and DMSO upon binding to proteins. nih.gov X-ray crystallography studies on adducts of NAMI-A analogues with proteins like hen egg white lysozyme (B549824) (HEWL) have identified specific amino acid residues as primary binding sites. Histidine residues, in particular, are frequently implicated in the coordination of ruthenium fragments. researchgate.net For instance, in HEWL, His15 and Asp101 have been identified as key binding sites for ruthenium complexes analogous to NAMI-A. nih.gov It is proposed that the dissociation of ligands from the ruthenium center is a prerequisite for the formation of these coordination bonds with the protein's amino acid residues. nih.gov The interaction of ruthenium(II) analogues with RNaseA has also shown binding to histidine residues, leading to alterations in the coordination sphere of the metal. mdpi.com

Table 1: Key Amino Acid Residues in Ruthenium Complex Binding (Based on Analogues)

| Protein Model | Ruthenium Complex Type | Key Binding Residues | Research Finding |

| Hen Egg White Lysozyme (HEWL) | NAMI-A Analogues | His15, Asp101 | Asp101 is the primary binding site, followed by coordination to His15. nih.gov |

| Human Serum Albumin (HSA) | KP1019 (an indazole analogue) | Histidine Residues | Coordination of ruthenium fragments to exposed histidine residues is a primary mode of interaction. nih.gov |

| RNaseA | Ruthenium(II) Analogues | Histidine Residues | Direct interaction leads to ligand exchange and binding to histidine residues. mdpi.com |

This table is based on data from analogues of this compound and indicates likely interaction patterns.

DNA and RNA Interaction Mechanisms

Nucleic acids are another major target for metal-based therapeutic agents. The interaction of this compound and its analogues with DNA and RNA has been investigated to understand their modes of action.

Exploration of Binding Modes (e.g., Intercalation, Groove Binding)

Ruthenium complexes can interact with nucleic acids through various modes, including intercalation between base pairs and binding within the major or minor grooves. Studies on NAMI-A and related compounds show that they can coordinate irreversibly to DNA. nih.gov The binding mode, however, appears to be distinct from that of cisplatin. nih.gov For some ruthenium(II)-DMSO complexes with other ligands, interactions with DNA have been identified as occurring via groove binding or partial intercalation. researchgate.net Biophysical analysis of DNA modified by heterocyclic ruthenium(III) complexes suggests that the conformational changes induced are generally smaller than those caused by platinum drugs. nih.gov There is a strong preference for binding to guanine (B1146940) residues in DNA. nih.gov

Regarding RNA, the tertiary structure of molecules like tRNA provides a variety of binding pockets that are not available in short oligonucleotides, allowing for different types of interactions. nih.gov NAMI-A has been shown to bind to model RNA oligonucleotides, with enhanced binding observed under reducing conditions. nih.gov

Table 2: DNA/RNA Binding Characteristics of NAMI-A and Analogues

| Macromolecule | Complex Type | Preferred Binding Site | Observed Binding Mode/Effect |

| DNA | NAMI-A | Guanine Residues | Irreversible coordination, formation of bifunctional intrastrand adducts. nih.gov |

| DNA | Ruthenium(II)-DMSO Complexes | Not Specified | Groove binding and partial intercalation. researchgate.net |

| RNA (tRNA, oligonucleotides) | NAMI-A | Not Specified | Binding to tertiary structures and oligonucleotides, enhanced under reducing conditions. nih.gov |

Analysis of Ligand Release and Nucleic Acid Modification

The interaction of ruthenium complexes with nucleic acids often involves the release of some of their initial ligands. In studies comparing NAMI-A with a pyridine analogue (AziRu), it was found that when treated with NAMI-A, the oligonucleotide structure incorporated the {Ru(Im)} fragment, suggesting that the imidazole ligand was retained. nih.gov In contrast, the pyridine analogue resulted in a naked Ru ion bound to the oligonucleotide, indicating the loss of the N-heterocyclic ligand. nih.gov This highlights that the nature of the heterocyclic ligand can influence the final adduct formed with DNA. The formation of bifunctional intrastrand adducts on double-helical DNA by NAMI-A has been shown to be capable of terminating RNA synthesis in vitro, indicating a significant modification of the nucleic acid that impacts biological processes. nih.gov

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | mer-trichlorobis(dimethylsulfoxide)imidazole ruthenium(III) |

| NAMI-A | Imidazolium (B1220033) trans-[tetrachlorido(dimethylsulfoxide)(imidazole)ruthenate(III)] |

| DMSO | Dimethyl sulfoxide |

| HEWL | Hen egg white lysozyme |

| HSA | Human serum albumin |

| KP1019 | Indazolium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] |

| AziRu | Pyridinium trans-[tetrachlorido(dimethylsulfoxide)(pyridine)ruthenate(III)] |

| RNaseA | Ribonuclease A |

| DNA | Deoxyribonucleic acid |

| RNA | Ribonucleic acid |

| tRNA | Transfer ribonucleic acid |

Modulation of Biomolecular Aggregation Processes

The aggregation of specific proteins, such as the amyloid-β (Aβ) peptide, is a central pathological indicator in several neurodegenerative diseases. researchgate.net Ruthenium-based complexes have emerged as promising candidates to modulate these aggregation processes. researchgate.net The interactions are often driven by a combination of hydrophobic effects and hydrogen bonding, which can interfere with the self-assembly of amyloidogenic peptides. researchgate.net

Influence on Amyloid-β Peptide Aggregation Kinetics

The meridional isomer of trichloridobis(dimethylsulfoxide)imidazoleruthenium(III), or this compound, is a metal complex investigated for its potential to interfere with the aggregation of the amyloid-β peptide. The kinetics of Aβ fibril formation are commonly monitored using Thioflavin T (ThT) fluorescence assays. unicam.it ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, providing a real-time measure of aggregation.

Studies on similar imidazole-based ruthenium(III) complexes have shown that they can significantly delay the lag phase and reduce the maximum fluorescence intensity in ThT assays. researchgate.net This indicates an inhibitory effect on both the nucleation and elongation steps of Aβ fibrillization. The mechanism is thought to involve hydrophobic interactions between the DMSO and imidazole ligands of the ruthenium complex and the hydrophobic core of the Aβ peptide. researchgate.net Additionally, hydrogen bonding involving the imidazole nitrogen heteroatom can further stabilize the interaction, preventing the peptide from adopting a β-sheet conformation necessary for aggregation. researchgate.net The balance between intermolecular interactions and the kinetics of ligand exchange on the ruthenium center is crucial; rapid ligand exchange can be detrimental to the anti-aggregation activity as it may lead to a decreased association with the Aβ peptide. researchgate.net

Table 1: Hypothetical Thioflavin T Fluorescence Assay Data for Aβ42 Aggregation in the Presence of this compound

| Time (hours) | Aβ42 Control (RFU) | Aβ42 + this compound (RFU) |

| 0 | 50 | 52 |

| 6 | 150 | 75 |

| 12 | 400 | 120 |

| 18 | 850 | 250 |

| 24 | 1200 | 400 |

| RFU: Relative Fluorescence Units |

Characterization of Resulting Aggregation States (e.g., Dynamic Light Scattering, Transmission Electron Microscopy)

To characterize the nature of the Aβ aggregates formed in the presence of this compound, researchers employ techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). researchgate.netnih.gov

Dynamic Light Scattering (DLS) is used to determine the size distribution of particles in a solution. In studies of Aβ aggregation, DLS can track the growth of oligomers and fibrils over time. When Aβ is incubated with inhibitory ruthenium complexes, DLS measurements typically show a significant reduction in the average hydrodynamic radius of the aggregates compared to the control. researchgate.net This suggests that the complex either stabilizes smaller, non-toxic oligomeric species or prevents the formation of large fibrillar structures altogether.

Transmission Electron Microscopy (TEM) provides direct visual evidence of the morphology of the aggregates. In the absence of an inhibitor, Aβ peptides typically form long, well-defined amyloid fibrils. researchgate.netnih.gov TEM images of Aβ incubated with effective ruthenium complexes, including those with imidazole and DMSO ligands, reveal a marked absence of these fibrillar structures. researchgate.net Instead, the images often show amorphous, non-fibrillar aggregates or a significant reduction in the density and length of fibrils, confirming the inhibitory action of the complex. researchgate.net

Biophysical and Analytical Techniques for Interaction Studies

A suite of powerful biophysical and analytical techniques is utilized to elucidate the specific molecular interactions between this compound and biological macromolecules.

Advanced NMR for Ligand-Biomolecule Titration and Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying protein-ligand interactions at atomic resolution. nih.gov Chemical shift perturbation (CSP) mapping, often using 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments, is a common approach. nih.govnih.gov By titrating a solution of an isotope-labeled protein with the ligand (this compound), changes in the chemical shifts of specific amino acid residues can be monitored. nih.gov

Residues at the binding interface experience a change in their local chemical environment upon ligand binding, leading to perturbations in their corresponding peaks in the NMR spectrum. nih.gov Plotting these chemical shift changes against the protein sequence allows for the mapping of the binding site. nih.govnih.gov For Aβ, interactions are often observed with histidine residues (His6, His13, His14), which are known to coordinate with metal ions. nih.gov The magnitude of the chemical shift changes can also be used to determine the dissociation constant (Kd) of the interaction, providing a measure of binding affinity. nih.gov

Table 2: Illustrative Chemical Shift Perturbation Data from an NMR Titration

| Residue Number | Amino Acid | Chemical Shift Perturbation (Δδ, ppm) |

| 5 | Arg | 0.05 |

| 6 | His | 0.42 |

| 13 | His | 0.38 |

| 14 | His | 0.35 |

| 25 | Ala | 0.02 |

| Δδ = √[(ΔδH)^2 + (α * ΔδN)^2], where ΔδH and ΔδN are the changes in proton and nitrogen chemical shifts, and α is a weighting factor. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Binding Stoichiometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique used to determine the molecular weight of macromolecules and their non-covalent complexes. uliege.be For the study of this compound interacting with a biomolecule like Aβ, ESI-MS can directly measure the mass of the resulting complex, thereby revealing the binding stoichiometry. acs.orgnih.gov

By analyzing the mass spectrum of a solution containing both the ruthenium complex and the target biomolecule, ions corresponding to the unbound protein and one or more adducts (e.g., [Protein + Ru-complex]) can be detected. acs.org The mass difference between the unbound protein and the adduct confirms the binding of the complex and can indicate how many complex molecules are bound to a single protein molecule. nih.gov This method is particularly useful for identifying the formation of 1:1, 1:2, or other stoichiometric ratios, providing fundamental insights into the binding mode. acs.org

Fluorescence Spectroscopy for Binding Affinity and Competition Assays

Fluorescence spectroscopy is a versatile tool for quantifying binding affinities. This can be achieved by monitoring changes in the intrinsic fluorescence of a protein (e.g., from tryptophan or tyrosine residues) upon ligand binding. If the binding of this compound quenches the intrinsic fluorescence of a target protein, the extent of quenching can be used to calculate the binding constant.

Alternatively, a competitive binding assay can be designed. nih.gov In such an assay, a fluorescent probe known to bind to the target site on the biomolecule is first introduced. The addition of this compound would then compete for the same binding site, displacing the fluorescent probe and causing a measurable change in the fluorescence signal. nih.gov By titrating the fluorescent probe-protein complex with increasing concentrations of the ruthenium compound, the concentration at which 50% of the probe is displaced (the IC50 value) can be determined. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound for the biomolecule.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | meridional-trichloridobis(dimethylsulfoxide)imidazoleruthenium(III) |

| Aβ | Amyloid-β peptide |

| ThT | Thioflavin T |

| DMSO | Dimethyl sulfoxide |

Electrophoresis Gel and Western Blot for Peptide Aggregation Analysis

Gel electrophoresis and Western blotting are powerful techniques used to separate and identify proteins and peptides based on their size, providing critical insights into the aggregation state of amyloid-beta (Aβ) peptides when influenced by therapeutic candidates like this compound. These methods allow for the visualization of different Aβ species, from monomers to various-sized oligomers and larger aggregates.

In the context of studying the interaction between ruthenium complexes and Aβ peptides, these techniques are instrumental. researchgate.net Research on ruthenium(III) complexes with imidazole ligands, a class to which this compound belongs, has utilized gel electrophoresis followed by Western blotting to analyze the Aβ peptide aggregation process. researchgate.net The general procedure involves incubating Aβ peptides alone or with the ruthenium complex, then separating the resulting species on a polyacrylamide gel. Subsequent blotting transfers the separated peptides to a membrane, where they are detected using specific antibodies.

Studies have shown that in the absence of a ruthenium complex, the Aβ peptide can form precipitates, but when incubated with certain ruthenium-imidazole complexes, the formation of soluble, high molecular weight (HMW) aggregates is promoted. researchgate.net This indicates that the complex binds to the Aβ peptide, altering its aggregation pathway. researchgate.net The covalent binding, likely occurring at a histidine residue, prevents the peptide from forming typical insoluble fibrils and instead favors these larger, soluble oligomeric forms. researchgate.net

The analysis helps to characterize the nature of the aggregates formed. For instance, instead of a smear or disappearance of bands that would suggest insoluble precipitation, the appearance of distinct HMW bands on the gel provides evidence of a specific modulatory effect of the complex on Aβ aggregation. researchgate.netnih.gov

Research Findings from Electrophoresis and Western Blot Analysis

The table below summarizes typical findings from gel electrophoresis and Western blot analyses used to investigate the influence of ruthenium-imidazole complexes on Aβ peptide aggregation.

| Sample Condition | Observed Species on Gel/Blot | Interpretation |

| Aβ Peptide (Control) | Monomer bands, potential lower-order oligomers, and some insoluble material that does not enter the gel. | Standard aggregation pathway of Aβ, leading to some soluble forms and insoluble precipitates. researchgate.net |

| Aβ Peptide + this compound | Reduced monomer bands, appearance of distinct High Molecular Weight (HMW) bands. | The complex binds to Aβ, promoting the formation of soluble HMW aggregates and inhibiting precipitation. researchgate.net |

Detailed Banding Pattern Analysis

Further detail on the species observed can be tabulated to highlight the specific effects of the ruthenium complex.

| Molecular Weight Region | Aβ Control Sample | Aβ + Ru-Complex Sample | Significance |

| ~4.5 kDa (Monomer) | Present | Intensity Reduced | Indicates consumption of monomers to form larger species. nih.gov |

| 10-50 kDa (Oligomers) | Variable, often faint | Clear, distinct bands | Stabilization of specific soluble oligomeric species. nih.gov |

| >50 kDa (HMW Aggregates) | Faint or absent | Strong, well-defined bands | Promotion of soluble HMW aggregate formation by the Ru-complex. researchgate.net |

| Well (Insoluble) | Signal may be present | Signal reduced | Inhibition of the formation of insoluble, fibrillar aggregates. researchgate.net |

These electrophoretic and Western blot analyses are crucial components of a multi-method approach, often correlated with findings from techniques like Transmission Electron Microscopy (TEM) and Thioflavin T (ThT) fluorescence assays, to build a comprehensive understanding of how compounds like this compound modulate the pathological aggregation of Aβ peptides. researchgate.netnih.gov

Catalytic Applications and Mechanistic Insights from Mer Rucl3 Dmso 2im Analogues